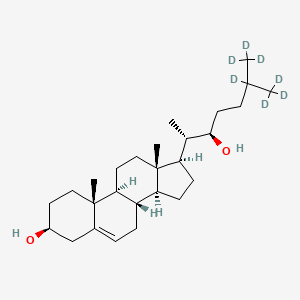

22(R)-hydroxycholesterol-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

22®-Hydroxycholesterol-d7 is a deuterated form of 22®-hydroxycholesterol, a naturally occurring oxysterol. Oxysterols are oxygenated derivatives of cholesterol and play significant roles in various biological processes, including cholesterol homeostasis, lipid metabolism, and signaling pathways. The deuterated form, 22®-hydroxycholesterol-d7, is often used in scientific research to study these processes due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 22®-hydroxycholesterol-d7 typically involves the deuteration of 22®-hydroxycholesterol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of 22®-hydroxycholesterol-d7 may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield, often requiring multiple purification steps, such as chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 22®-Hydroxycholesterol-d7 can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde, often using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form different derivatives, typically using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.

Major Products:

Oxidation: 22-Ketocholesterol-d7.

Reduction: 22-Deoxycholesterol-d7.

Substitution: 22-Tosylcholesterol-d7.

Scientific Research Applications

22®-Hydroxycholesterol-d7 is widely used in scientific research due to its stability and traceability. Some of its applications include:

Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of oxysterols in biological samples.

Biology: Helps in studying cholesterol metabolism and the role of oxysterols in cellular signaling pathways.

Medicine: Investigated for its potential role in modulating cholesterol levels and its implications in diseases such as atherosclerosis and neurodegenerative disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

22®-Hydroxycholesterol-d7 exerts its effects by interacting with various molecular targets and pathways. It is known to bind to liver X receptors (LXRs), which are nuclear receptors involved in regulating cholesterol homeostasis and lipid metabolism. Upon binding to LXRs, 22®-hydroxycholesterol-d7 can modulate the expression of genes involved in cholesterol efflux, transport, and excretion. This mechanism helps maintain cholesterol balance within cells and tissues.

Comparison with Similar Compounds

22(S)-Hydroxycholesterol: Another stereoisomer of 22-hydroxycholesterol with similar biological functions but different stereochemistry.

24(S)-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism in the brain.

27-Hydroxycholesterol: A cholesterol metabolite with roles in lipid metabolism and immune regulation.

Uniqueness: 22®-Hydroxycholesterol-d7 is unique due to its deuterated nature, which provides enhanced stability and traceability in research applications. This makes it a valuable tool for studying cholesterol metabolism and the biological effects of oxysterols with high precision.

Biological Activity

22(R)-hydroxycholesterol-d7 is a deuterated derivative of 22(R)-hydroxycholesterol, an oxysterol derived from cholesterol. This compound is characterized by the substitution of deuterium for hydrogen in its molecular structure, which provides unique properties for biological studies. It plays a significant role in various biological processes, particularly in cholesterol metabolism and cellular signaling.

- Molecular Formula : C27H46O2

- Molecular Weight : Approximately 409.6961 g/mol

- Physical State : Solid at room temperature

Cholesterol Regulation

This compound is primarily involved in regulating cholesterol homeostasis. It interacts with key proteins such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs), which are essential for maintaining cellular cholesterol levels. These interactions can influence various cellular processes including proliferation and apoptosis .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in the context of neurodegenerative diseases. Its presence in significant amounts in the neonatal brain suggests a crucial role in brain development and function. Research indicates that it may help protect neurons from oxidative stress and apoptosis, thereby contributing to neuronal survival.

Signaling Molecule

As a signaling molecule, this compound modulates several pathways related to lipid metabolism. It influences the expression of genes involved in cholesterol biosynthesis and transport, thereby affecting overall lipid homeostasis within cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 22(S)-hydroxycholesterol | Diastereomer | Different stereochemistry; involved in different metabolic pathways |

| 24(S)-hydroxycholesterol | Oxysterol | Plays a role in cholesterol metabolism; less studied than 22(R) |

| 27-hydroxycholesterol | Oxysterol | Involved in signaling; distinct physiological effects |

| Cholesterol | Steroid | Precursor to all oxysterols; fundamental role in cell membranes |

The isotopic labeling of this compound allows researchers to trace its metabolic pathways more accurately compared to non-labeled compounds, enhancing the understanding of its biological effects .

Study on Neurodegenerative Diseases

A study investigated the role of this compound in models of neurodegeneration, highlighting its potential to mitigate neuronal loss through its neuroprotective effects. The findings suggested that treatment with this compound could reduce markers of oxidative stress and promote neuronal survival in vitro and in vivo.

Cholesterol Homeostasis Research

Another research focused on the interaction between this compound and SREBP pathways. The study revealed that this oxysterol could inhibit the activation of SREBPs, leading to decreased cholesterol synthesis and increased efflux, which is critical for maintaining cellular cholesterol balance .

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

409.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R)-6,7,7,7-tetradeuterio-3-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1/i1D3,2D3,17D |

InChI Key |

RZPAXNJLEKLXNO-VBPFJDFISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.